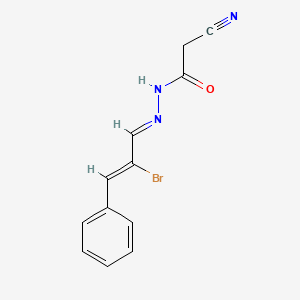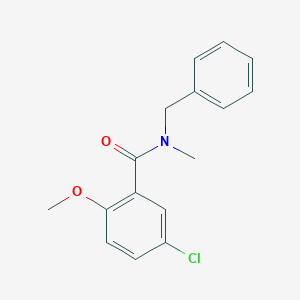![molecular formula C19H29N5O2 B5519355 4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine involves multi-step chemical processes. For example, Kamei et al. (2005) synthesized a series of new piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives with significant neuroprotective activity in a transient middle cerebral artery occlusion model (Kamei et al., 2005). This suggests a complex and delicate synthesis process that requires precise control over the reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine is characterized by its significant conformational and geometrical features. For instance, Peeters et al. (1993) described the planar nature of benzisoxazole and pyrimidine moieties in a related compound, highlighting the importance of molecular geometry in determining the compound's properties (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine showcase a variety of chemical behaviors. For example, the synthesis and characterization of carbon-14 and carbon-13 labeled derivatives as described by Ackland et al. (1993), demonstrate the compound's versatility in chemical labeling and potential applications in pharmacological studies (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Physical Properties Analysis
The physical properties of compounds like 4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, such as solubility, melting point, and stability, are crucial for their application in scientific research. However, specific studies focusing on these physical properties are not directly available in the current search results.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and interaction with biological targets, are significant for understanding the compound's potential applications. While the current search results do not provide direct insights into these aspects of 4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, related studies indicate a rich area of research. For example, the detailed analysis of copper(II) complexes based on a new chelating ligand, as reported by Bushuev et al. (2010), suggests complex interactions at the molecular level that could inform the chemical properties of related compounds (Bushuev, Krivopalov, Pervukhina, Naumov, Moskalenko, Vinogradova, Sheludyakova, & Larionov, 2010).
科学的研究の応用
Pharmacological Properties and Antiemetic Agents : A study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic. Two compounds from this series were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Anti-inflammatory and Analgesic Activities : Sondhi et al. (2007) synthesized various pyrimidine derivatives and evaluated them for anti-inflammatory and analgesic activities. One of the derivatives was found to have better analgesic activity than the standard drug used in the study (Sondhi et al., 2007).
Antibacterial Agents : A study by Matsumoto and Minami (1975) prepared and evaluated the antibacterial activity of a series of pyrido(2,3-d)pyrimidine derivatives. They found that some of these compounds were more active against gram-negative bacteria, including Pseudomonas aeruginosa, than piromidic acid (Matsumoto & Minami, 1975).
Antiproliferative Activity Against Cancer Cell Lines : Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines. Compounds from this series showed promising activity against all tested cell lines except one (Mallesha et al., 2012).
Inhibition of Platelet Aggregation : Parlow et al. (2009) prepared piperazinyl-glutamate-pyrimidines as P2Y12 antagonists. These compounds showed good human PRP potency, selectivity, clearance, and oral bioavailability, which are essential for the inhibition of platelet aggregation (Parlow et al., 2009).
特性
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-15-14-17(22-7-3-2-4-8-22)21-19(20-15)24-11-9-23(10-12-24)18(25)16-6-5-13-26-16/h14,16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDCTCARQJIRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)
![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)
![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)
![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)
![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)


![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)